molecular formula C17H14N4 B2407903 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 261729-55-9

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2407903
CAS No.: 261729-55-9
M. Wt: 274.327
InChI Key: BDAANJBJJOFUKV-UHFFFAOYSA-N
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Description

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Properties

IUPAC Name

4-benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-12-19-20-17-15(11-13-7-3-2-4-8-13)18-14-9-5-6-10-16(14)21(12)17/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAANJBJJOFUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Precursor Synthesis

The foundation for synthesizing 4-benzyl-1-methyl-triazolo[4,3-a]quinoxaline lies in the preparation of the quinoxaline backbone. A well-established method involves condensing 1,2-diaminobenzene with oxalic acid in aqueous hydrochloric acid to yield 2,3-dihydroxyquinoxaline (2) . Subsequent chlorination using phosphorus oxychloride produces 2,3-dichloroquinoxaline (3) , a critical intermediate for functionalization. Treatment of 3 with hydrazine hydrate generates 3-hydrazinoquinoxaline (4) , which undergoes cyclization with triethyl orthoformate to form thetriazolo[4,3-a]quinoxaline core (5) .

Functionalization at the 4-Position

The introduction of the benzyl group at the 4-position necessitates strategic functionalization of the triazoloquinoxaline core. A two-step approach derived from involves:

  • Hydrazine Intermediate Formation : Reacting 4-chloro-1-methyl-triazolo[4,3-a]quinoxaline with hydrazine hydrate to produce 4-hydrazinyl-1-methyl-triazolo[4,3-a]quinoxaline (3) .
  • Schiff Base Formation and Cyclization : Condensing 3 with benzaldehyde forms the hydrazone intermediate 10a (4-(2-benzylidenehydrazinyl)-1-methyl derivative), which undergoes oxidative cyclization using bromine in the presence of anhydrous sodium carbonate to yield the target compound. This method mirrors the synthesis of 10-aryl analogues reported in, substituting benzaldehyde for aryl aldehydes.

Reaction Conditions :

  • Hydrazone Formation : Ethanol, reflux, 2–4 hours.
  • Cyclization : Methylene chloride, bromine, room temperature, 12 hours.

Alternative Methodologies and Optimization

Nucleophilic Aromatic Substitution

The potassium salt oftriazolo[4,3-a]quinoxaline-4-thiol (7) , prepared by treating the thiol derivative (6) with alcoholic KOH, offers a pathway for benzyl group introduction. Reacting 7 with benzyl chloride in dimethylformamide (DMF) at 80°C could theoretically yield the 4-benzylthio derivative. However, this approach introduces a sulfur atom, necessitating subsequent reduction steps to achieve the desired carbon-linked benzyl group.

Eco-Friendly Catalysis

Drawing from, copper(I)-catalyzed cyclization in green solvents like 2-methyltetrahydrofuran (2-Me-THF) presents a sustainable alternative. While focuses on triazoloquinoxalinones, adapting these conditions (e.g., CuI, 2-Me-THF, microwave irradiation) could enhance reaction efficiency and reduce environmental impact for the target compound.

Analytical Characterization

Spectral Data

Comparative analysis with analogous compounds provides critical insights:

  • IR Spectroscopy : Expected peaks include ~3300 cm⁻¹ (N-H stretch), 1620–1660 cm⁻¹ (C=N), and 1490–1520 cm⁻¹ (C=C aromatic).
  • 1H NMR : Distinct signals for the 1-methyl group (δ 2.94–3.07 ppm) and benzyl protons (δ 7.24–7.48 ppm).
  • Mass Spectrometry : Molecular ion peaks aligned with the molecular formula C₁₇H₁₄N₄ (e.g., m/z 290.3).

Crystallographic Validation

Although no crystallographic data for the target compound exists in the reviewed literature, related structures such as 10-phenyl derivatives crystallize in monoclinic systems, suggesting similar packing arrangements for the benzyl analogue.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield (%) Limitations
Hydrazone Cyclization 4-Hydrazinyl-1-methyl Benzaldehyde, Br₂ RT, CH₂Cl₂ 70–82 Requires toxic bromine
Nucleophilic Substitution Potassium salt (7) Benzyl chloride DMF, 80°C N/A Introduces sulfur moiety
Cu-Catalyzed Azide intermediates CuI, 2-Me-THF Microwave, 100°C 40–61 Not yet validated for target

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinoxaline derivatives.

    Substitution: Formation of substituted triazoloquinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14N4
  • Molecular Weight : 274.33 g/mol
  • CAS Number : 261729-55-9

The structure of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline features a triazole ring fused with a quinoxaline moiety, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives based on the triazoloquinoxaline scaffold. For instance, a series of synthesized derivatives demonstrated significant anti-proliferative effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) . The mechanism of action involves DNA intercalation and inhibition of tumor growth through enhanced binding affinity to DNA.

Adenosine Receptor Antagonism

This compound derivatives have shown promise as selective antagonists for the A3 adenosine receptor. This receptor plays a crucial role in various physiological processes and is a target for treating conditions such as cancer and inflammation. Compounds derived from this scaffold exhibited high affinity for the human A3 receptor with selectivity ratios exceeding 16,600 against other adenosine receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. Some studies reported that certain derivatives inhibited Mycobacterium tuberculosis effectively . This suggests potential applications in treating infectious diseases.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as o-phenylenediamine and various hydrazines. These approaches allow for the introduction of different substituents that can modulate biological activity .

Case Study: Antitumor Activity Evaluation

In a recent study involving the synthesis of triazoloquinoxaline derivatives, researchers designed compounds with varying side chains to enhance their interaction with DNA. The study utilized molecular docking simulations to predict binding affinities and confirmed that certain derivatives exhibited significantly improved anti-proliferative activities in vitro .

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness Reference
AnticancerHepG2 (Liver Cancer)Significant inhibition
HCT-116 (Colorectal Cancer)Significant inhibition
MCF-7 (Breast Cancer)Significant inhibition
Adenosine ReceptorA3 ReceptorHigh affinity (K(i) = 0.60 nM)
AntimicrobialMycobacterium tuberculosis99% inhibition

Mechanism of Action

The mechanism of action of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to specific proteins, modulating their activity and affecting various cellular pathways. These interactions contribute to its antiviral, antimicrobial, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-Benzyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and methyl groups enhances its ability to interact with biological targets, making it a potent compound for various applications. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological effects .

Biological Activity

4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C21H22N6
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 261729-55-9

The primary biological activity of this compound is attributed to its antagonistic effect on the A2B receptor and its ability to intercalate with DNA.

Target of Action

  • A2B Receptor : This compound acts as an antagonist of the A2B receptor, which is implicated in various physiological processes including angiogenesis and inflammatory responses.

Mode of Action

  • DNA Intercalation : The compound can insert itself between DNA base pairs. This intercalation disrupts normal DNA function and can inhibit enzymes involved in DNA replication and repair.

Anticancer Activity

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

The compound demonstrated IC50 values in the micromolar range against these cell lines, suggesting potent anticancer properties .

Antiviral and Antimicrobial Properties

The compound has also been evaluated for its antiviral and antimicrobial activities. Studies have shown promising results against a range of pathogens:

  • Antiviral Activity : Demonstrated protective effects against viral infections with effective concentrations comparable to established antiviral agents .
  • Antimicrobial Activity : Exhibited significant inhibition against bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

  • Study on Anti-Proliferative Effects :
    • A series of derivatives based on the triazolo[4,3-a]quinoxaline structure were synthesized and tested for anti-proliferative activity.
    • Compound 19a showed the highest efficacy against MCF-7 and HepG2 cell lines with IC50 values significantly lower than those of control compounds .
  • Mechanistic Studies :
    • Investigations into the molecular mechanisms revealed that the compound's ability to intercalate DNA leads to apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers in treated cells .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)References
AnticancerHepG25.0
MCF-77.5
AntiviralVarious virusesVaries
AntimicrobialBacterial strainsVaries

Q & A

Q. What are the common synthetic routes for preparing 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclocondensation reactions of substituted quinoxaline precursors. For example, refluxing 2-hydrazino-3-phenylquinoxaline with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) yields triazoloquinoxalines . Optimization strategies include:

  • Solvent selection : Absolute ethanol enhances solubility and reaction homogeneity.
  • Catalyst use : Acidic conditions (e.g., POCl₃ in phosphorus oxychloride) accelerate ring closure for triazole fusion .
  • Reaction time : Extended reflux (4–6 hours) improves bond-forming efficiency, as seen in one-pot syntheses of similar triazoloquinoxalines .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural purity of triazoloquinoxaline derivatives?

Key methods include:

  • X-ray crystallography : Resolves molecular geometry (e.g., CCDC 1906114 for triazoloquinoxaline derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl and methyl groups at positions 4 and 1, respectively).
  • HPLC-MS : Validates purity and molecular weight, particularly for biologically active derivatives .

Q. What in vitro models are typically used to evaluate the antimicrobial activity of triazoloquinoxaline compounds?

Standard protocols involve:

  • Agar dilution assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
  • Cytotoxicity controls : Parallel testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .

Advanced Research Questions

Q. How can computational modeling techniques like reaction path search methods be applied to improve the synthesis efficiency of triazoloquinoxaline derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, enabling targeted optimization:

  • Reaction path mapping : Identifies energy barriers in cyclocondensation steps, guiding solvent/catalyst selection .
  • Machine learning : Analyzes experimental datasets to recommend optimal conditions (e.g., temperature, stoichiometry) for novel derivatives .
    For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error in reaction design .

Q. In pharmacological studies, how can researchers resolve contradictions in biological activity data across different triazoloquinoxaline derivatives?

Contradictions often arise from structural or experimental variables. Mitigation strategies include:

  • Systematic SAR studies : Compare substituent effects (e.g., 4-benzyl vs. 4-phenyl groups) on target binding .
  • Standardized assays : Use uniform cell lines (e.g., MCF-7 for anticancer activity) and control batches of compounds .
  • Docking studies : Validate interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) to explain potency variations .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for anticonvulsant triazoloquinoxaline derivatives?

Key approaches include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) at position 7 enhances blood-brain barrier penetration, as shown in 7-alkoxy derivatives .
  • Bioisosteric replacement : Replacing the triazole ring with imidazolo or pyrazolo moieties modulates receptor affinity .
  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents quantify seizure suppression .

Q. How can researchers address solubility challenges in pharmacokinetic studies of 4-Benzyl-1-methyl-triazoloquinoxaline derivatives?

  • Prodrug design : Esterification of polar groups (e.g., carboxylic acid) improves bioavailability .
  • Nanoformulation : Liposomal encapsulation or PEGylation enhances aqueous solubility and plasma half-life .
  • LogP optimization : Balancing lipophilicity (e.g., ClogP < 3) ensures membrane permeability without compromising solubility .

Q. What experimental controls are critical when evaluating antitumor activity to avoid false positives in triazoloquinoxaline studies?

  • Cytotoxicity assays : Include non-malignant cell lines (e.g., Vero cells) to assess selectivity indices (SI > 10 indicates therapeutic potential) .
  • Apoptosis validation : Confirm cell death mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
  • Mitochondrial toxicity screens : Rule out nonspecific effects using JC-1 dye for membrane potential monitoring .

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